

(2,5-Dichloropyridin-3-yl)methanol molecular weight and formula

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Compound of Interest

Compound Name: (2,5-Dichloropyridin-3-yl)methanol

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An In-Depth Technical Guide to (2,5-Dichloropyridin-3-yl)methanol

This technical guide provides comprehensive information on the chemical properties, synthesis, and analysis of **(2,5-Dichloropyridin-3-yl)methanol**, a key intermediate in the development of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Compound Data

The fundamental molecular properties of **(2,5-Dichloropyridin-3-yl)methanol** are summarized below.

Property	Value	Citations
Molecular Formula	C ₆ H ₅ Cl ₂ NO	[1] [2]
Molecular Weight	178.02 g/mol	[3]
CAS Number	558465-93-3	[3]
Appearance	Colorless crystalline solid	[1]
Solubility	Low solubility in water; soluble in organic solvents such as ethanol, ether, and acetone.	[1]

Experimental Protocols

Synthesis of (2,5-Dichloropyridin-3-yl)methanol

A plausible synthetic route to **(2,5-Dichloropyridin-3-yl)methanol** involves the reduction of 2,5-dichloronicotinic acid. The following is a representative experimental protocol.

Materials:

- 2,5-Dichloronicotinic acid
- Lithium aluminium hydride (LiAlH_4)
- Anhydrous tetrahydrofuran (THF)
- Diethyl ether
- 1 M Hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Reflux condenser
- Dropping funnel
- Magnetic stirrer
- Ice bath

Procedure:

- In a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, suspend lithium aluminium hydride (1.5 g, 39.5 mmol) in 50 mL of anhydrous THF.

- Cool the suspension to 0 °C using an ice bath.
- Dissolve 2,5-dichloronicotinic acid (5.0 g, 26.0 mmol) in 50 mL of anhydrous THF.
- Add the solution of 2,5-dichloronicotinic acid dropwise to the LiAlH₄ suspension over a period of 30 minutes, maintaining the temperature at 0 °C.
- After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of 1.5 mL of water, 1.5 mL of 15% aqueous NaOH, and 4.5 mL of water.
- Stir the resulting mixture at room temperature for 30 minutes.
- Filter the solid precipitate and wash it with diethyl ether (3 x 20 mL).
- Combine the filtrate and the washings, and wash sequentially with 1 M HCl (2 x 20 mL) and saturated aqueous NaHCO₃ solution (2 x 20 mL).
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure **(2,5-Dichloropyridin-3-yl)methanol**.

Analytical Methods for Purity Determination

The purity of **(2,5-Dichloropyridin-3-yl)methanol** can be assessed using standard chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

2.2.1. Gas Chromatography (GC) Protocol

- Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

- Column: DB-5 capillary column (30 m x 0.25 mm I.D., 0.25 μ m film thickness) or equivalent.
- Sample Preparation: Prepare a 1 mg/mL solution of **(2,5-Dichloropyridin-3-yl)methanol** in acetone.
- GC Conditions:
 - Injector Temperature: 250 °C
 - Detector Temperature: 280 °C
 - Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp up to 250 °C at a rate of 15 °C/min, and hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
 - Injection Volume: 1 μ L
 - Split Ratio: 50:1
- Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

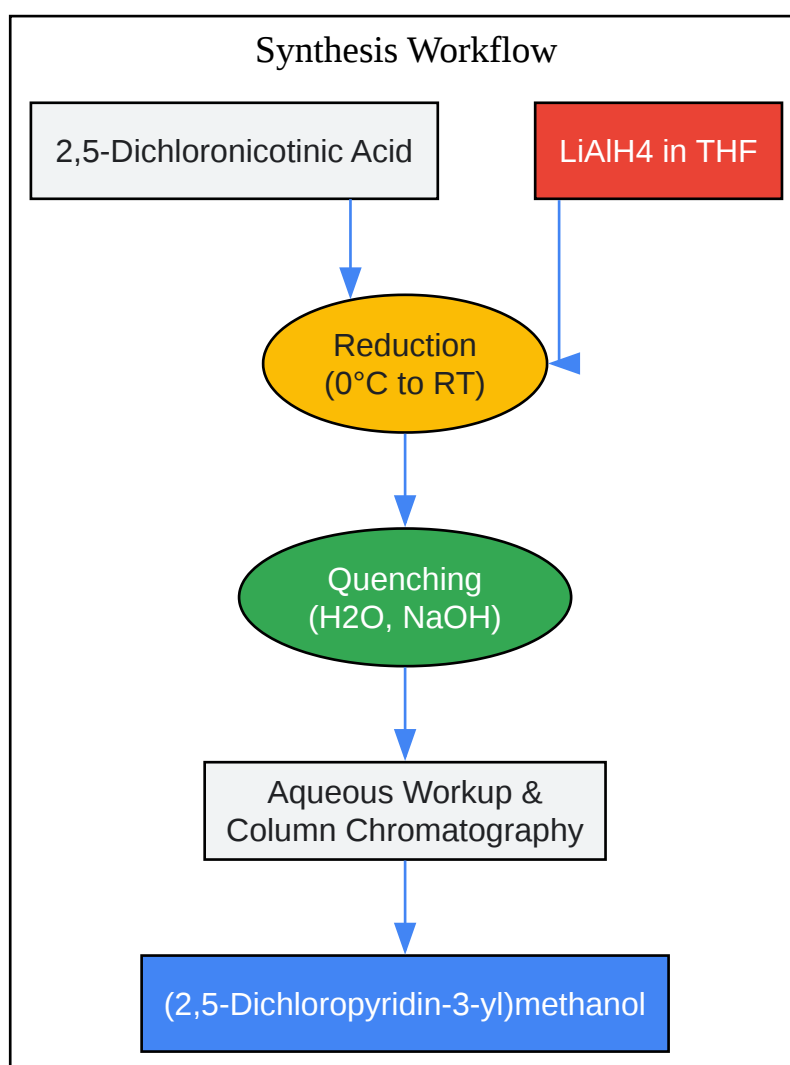
2.2.2. High-Performance Liquid Chromatography (HPLC) Protocol

- Instrumentation: HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).
- Sample Preparation: Prepare a 0.1 mg/mL solution of **(2,5-Dichloropyridin-3-yl)methanol** in the mobile phase.
- HPLC Conditions:
 - Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v).
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 35 °C.

- Detection Wavelength: 230 nm.
- Injection Volume: 10 μ L.
- Data Analysis: Purity is calculated using the area percent method from the resulting chromatogram.

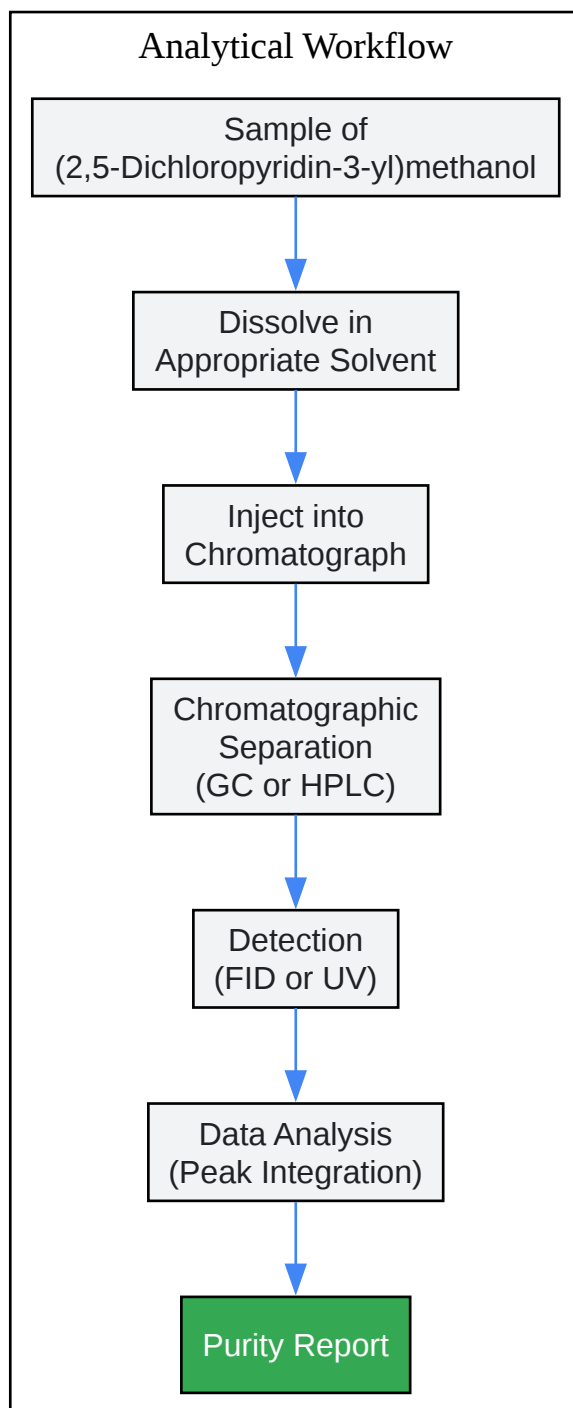
Workflow and Pathway Visualizations

The following diagrams illustrate key processes related to **(2,5-Dichloropyridin-3-yl)methanol**.



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Caption: Synthesis workflow for **(2,5-Dichloropyridin-3-yl)methanol**.



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Caption: General analytical workflow for purity determination.

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